PROTAC_ERRalpha
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Proteolysis-targeting chimeras (PROTACs) are a class of heterobifunctional molecules designed to induce the degradation of specific proteins within cells. PROTAC_ERR is a member of this class, leveraging the ubiquitin-proteasome system to target and degrade the estrogen-related receptor alpha (ERR). This receptor is implicated in various cancers, including breast cancer, making PROTAC_ERR a promising therapeutic candidate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC_ERR involves the conjugation of two ligands via a linker. One ligand binds to the target protein (ERR), while the other recruits an E3 ubiquitin ligase. The synthetic route typically involves:
Ligand Synthesis: The ligands are synthesized separately using standard organic synthesis techniques.
Linker Attachment: The ligands are then connected using a bifunctional linker, often through amide bond formation or click chemistry.
Purification: The final product is purified using chromatographic techniques to ensure high purity
Industrial Production Methods
Industrial production of PROTAC_ERR follows similar synthetic routes but on a larger scale. This involves:
Batch Synthesis: Large-scale reactors are used to synthesize the ligands and linkers.
Automated Purification: High-throughput purification systems are employed to handle large quantities of the compound.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC_ERR undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, altering its activity.
Reduction: Reduction reactions can modify the functional groups on the ligands, affecting their binding affinity.
Substitution: Substitution reactions can be used to modify the linker or ligands, potentially enhancing the compound’s efficacy
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles
Major Products
The major products formed from these reactions include modified versions of PROTAC_ERR with altered binding affinities and degradation efficiencies .
Wissenschaftliche Forschungsanwendungen
PROTAC_ERR has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and develop new synthetic methodologies.
Biology: Employed to investigate the role of ERR in cellular processes and disease mechanisms.
Medicine: Explored as a potential therapeutic agent for cancers and other diseases involving ERR.
Industry: Utilized in drug discovery and development processes to identify new therapeutic targets
Wirkmechanismus
PROTAC_ERR exerts its effects by binding to the estrogen-related receptor alpha and recruiting an E3 ubiquitin ligase. This interaction facilitates the ubiquitination of ERR, marking it for degradation by the proteasome. The degradation of ERR disrupts its signaling pathways, leading to reduced cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ARV-110: Targets androgen receptors in prostate cancer.
NX-2127: Targets Bruton’s tyrosine kinase in hematologic cancers.
AUTACs: Autophagy-targeting chimeras that function via ubiquitination .
Uniqueness of PROTAC_ERR
PROTAC_ERR is unique in its specific targeting of the estrogen-related receptor alpha, making it particularly valuable for treating cancers that overexpress this receptor. Its design allows for selective degradation, minimizing off-target effects and enhancing therapeutic efficacy .
Eigenschaften
Molekularformel |
C46H47F3N6O9S2 |
---|---|
Molekulargewicht |
949.0 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-2-[3-[2-[(5Z)-5-[[4-[4-cyano-2-(trifluoromethyl)phenoxy]-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H47F3N6O9S2/c1-26-39(65-25-52-26)30-10-6-27(7-11-30)23-51-41(58)33-21-31(56)24-55(33)43(60)40(45(2,3)4)53-38(57)14-16-63-17-15-54-42(59)37(66-44(54)61)20-28-8-13-35(36(19-28)62-5)64-34-12-9-29(22-50)18-32(34)46(47,48)49/h6-13,18-20,25,31,33,40,56H,14-17,21,23-24H2,1-5H3,(H,51,58)(H,53,57)/b37-20-/t31-,33+,40-/m1/s1 |
InChI-Schlüssel |
IIJORMBEWMYDEN-FRKKMCEPSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCN4C(=O)/C(=C/C5=CC(=C(C=C5)OC6=C(C=C(C=C6)C#N)C(F)(F)F)OC)/SC4=O)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCN4C(=O)C(=CC5=CC(=C(C=C5)OC6=C(C=C(C=C6)C#N)C(F)(F)F)OC)SC4=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.